Product packaging for DNV-II impurity 1(Cat. No.:CAS No. 1005324-46-8)

DNV-II impurity 1

Cat. No.: B600886
CAS No.: 1005324-46-8
M. Wt: 521.63
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Description

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester is an impurity of Darunavir, a human immunodeficiency virus (HIV) protease inhibitor that is used to treat patients with drug-resistant HIV.

Properties

CAS No.

1005324-46-8

Molecular Formula

C25H35N3O7S

Molecular Weight

521.63

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

Classification and Mechanistic Origin of Dnv Ii Impurity 1

Mechanistic Pathways of DNV-II Impurity 1 Formation

Degradation Pathways Leading to this compound

Thermal Degradation Studies

Thermal degradation involves the breakdown of a compound at elevated temperatures. Studies on related compounds indicate that thermal stress can lead to significant degradation, often following first-order kinetics. For instance, the thermal degradation of some polymers is initiated by the formation of free radicals, leading to chain scission and the evolution of volatile products. nasa.govresearchgate.net While specific data on the thermal degradation of this compound is not extensively available in the provided search results, the general principles of thermal decomposition of similar organic molecules can be applied. The stability of a compound under thermal stress is often evaluated using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. nasa.govmdpi.com

For example, studies on poly(2-ethyl hexyl acrylate) have shown a two-step degradation mechanism, involving depolymerization initiated at the ends of the molecule and within the chain. mdpi.com Similarly, the thermal degradation of poly(vinyl chloride) results in the formation of conjugated double bonds and the release of hydrogen chloride. researchgate.net These examples highlight that the structural components of a molecule heavily influence its thermal stability and the nature of the degradation products formed.

Table 1: Factors Influencing Thermal Degradation

Factor Description
Temperature Higher temperatures generally accelerate degradation rates.
Atmosphere The presence of oxygen can lead to thermo-oxidative degradation, which is often more complex than degradation in an inert atmosphere. mdpi.com
Molecular Structure The presence of labile bonds or functional groups susceptible to heat can lower the degradation temperature.
Additives/Impurities The presence of other substances can catalyze or inhibit thermal degradation. researchgate.net
Photolytic Degradation Mechanisms

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical changes. The rate and mechanism of photolysis are dependent on the wavelength of light and the presence of photosensitizers. For many organic compounds, photolytic degradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving energy transfer from another excited molecule. researchgate.netirb.hr

Studies on various organic molecules have shown that photolytic degradation often follows pseudo-first-order kinetics. irb.hrmdpi.com The degradation process can involve reactions such as oxidation, hydroxylation, and cleavage of chemical bonds. irb.hr For instance, the photolytic degradation of doxazosin (B1670899) under UVC irradiation leads to the formation of hydroxylated by-products. irb.hr The presence of certain ions or dissolved organic matter can also significantly influence the rate of photolytic degradation by forming complexes that alter the light absorption properties of the molecule. mdpi.comusgs.gov

Oxidative Degradation Processes

Oxidation is a common degradation pathway for many pharmaceuticals and can be initiated by atmospheric oxygen, residual peroxides in excipients, or other oxidizing agents. nih.gov The process can be mechanistically complex, involving autoxidation (radical-mediated), peroxide-mediated nucleophilic/electrophilic reactions, or single-electron transfer to dioxygen. nih.gov

Functional groups that are particularly susceptible to oxidation include phenols, thiols, and amines. The presence of a hydroxyl group and a sulfonamide moiety in a related compound, DNV-II impurity 2, suggests potential sites for oxidative reactions. vulcanchem.com Forced degradation studies, often employing reagents like hydrogen peroxide, are used to investigate a drug's susceptibility to oxidation and to characterize the resulting degradation products. nih.govresearchgate.net The formation of oxidative impurities can be influenced by factors such as pH, the presence of metal ions, and exposure to light.

Hydrolytic Degradation Pathways

Hydrolytic degradation, the cleavage of chemical bonds by reaction with water, is a primary cause of instability for many drug substances. This process is highly dependent on pH and temperature. Functional groups susceptible to hydrolysis include esters, amides, lactams, and sulfonamides. ijper.org While conventional hydrolysis involves the direct cleavage of these linkages, unconventional hydrolytic reactions can also occur, leading to products of oxidation, dehydrogenation, and other complex transformations. ijper.org

Forced degradation studies under acidic, basic, and neutral conditions are standard procedures to assess the hydrolytic stability of a compound. nih.govresearchgate.net For example, the degradation of some compounds is significantly accelerated in alkaline conditions. nih.gov The specific degradation products formed through hydrolysis depend on the parent molecule's structure and the reaction conditions.

Impurity Formation Induced by Matrix Interactions or Environmental Factors

The formation of impurities is not solely dependent on the intrinsic stability of the drug substance but can also be significantly influenced by interactions with the surrounding matrix (e.g., excipients in a formulation) and environmental factors. nih.gov Excipients, which are generally considered inert, can contain reactive impurities like peroxides that can initiate oxidative degradation. nih.gov

Environmental factors such as humidity and the presence of atmospheric gases can also play a crucial role. For instance, the presence of water can facilitate hydrolytic degradation and can also interact with other impurities to form corrosive aqueous phases. mdpi.comresearchgate.neticorr.org The interaction between various impurities can lead to complex chemical reactions, generating new corrosive substances and further accelerating degradation. mdpi.com

Table 2: Environmental and Matrix Factors in Impurity Formation

Factor Influence on Impurity Formation
Excipient Impurities Peroxides in excipients can initiate oxidation of the active pharmaceutical ingredient. nih.gov
Humidity/Water Content Can lead to hydrolytic degradation and promote other chemical reactions. mdpi.comicorr.org
Atmospheric Composition Presence of oxygen can cause oxidative degradation. Other gases like CO2 can influence pH in aqueous microenvironments. researchgate.net
pH of the Microenvironment Can significantly affect the rate and pathway of hydrolytic and oxidative degradation.

Theoretical Elucidation of Formation Mechanisms

Computational studies and theoretical models can provide valuable insights into the mechanisms of impurity formation where experimental data is elusive. acs.org These approaches can be used to predict the most probable degradation pathways and the structures of the resulting impurities. For example, computational studies on the photolytic degradation of explosives have helped to systematically evaluate the effects of different functional groups on photolysis. acs.org

By modeling the electronic structure and reactivity of a molecule, it is possible to identify the most likely sites for chemical attack and to understand the energetics of different degradation reactions. This theoretical understanding can guide the design of more stable drug molecules and formulations.

Methodologies for Isolation and Preparative Separation of Dnv Ii Impurity 1

Chromatographic Techniques for Isolation

Chromatography is a cornerstone of pharmaceutical impurity isolation, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. biomedres.usresearchgate.net Techniques like HPLC and SFC are particularly powerful for purifying complex mixtures. biomedres.us

Preparative High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective method for isolating pharmaceutical impurities with high purity. psu.edunih.gov This technique scales up analytical HPLC methods to accommodate larger sample loads and collect fractions of the purified compound. lcms.cz For a molecule like DNV-II impurity 1, a reversed-phase HPLC (RP-HPLC) approach is typically effective. chromatographyonline.com

In a typical preparative RP-HPLC setup, a C18 column is used as the stationary phase due to its hydrophobicity, which effectively retains organic molecules like this compound. The separation is achieved by running a gradient of a polar mobile phase, such as water (often with a modifier like formic acid or acetic acid), and a less polar organic solvent, like acetonitrile (B52724) or methanol (B129727). chromatographyonline.commdpi.com As the concentration of the organic solvent increases, the retained compounds elute from the column based on their hydrophobicity. Fractions are collected and analyzed to combine those containing the high-purity impurity. psu.edu

Table 1: Illustrative Preparative HPLC Parameters for this compound Isolation

ParameterValue/ConditionPurpose
Column C18, 20 x 250 mm, 5 µmStationary phase for reversed-phase separation. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic solvent for eluting the compound. mdpi.com
Gradient 10% B to 90% B over 40 minutesGradually increases solvent strength to elute compounds. mdpi.com
Flow Rate 20 mL/minOptimized for preparative scale separation. nih.gov
Detection UV at 247 nm and 306 nmWavelengths selected to monitor the API and impurity. lcms.cz
Injection Volume 1-5 mLLarger volume to load sufficient material for isolation. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful purification technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographytoday.com It is considered a type of normal-phase chromatography and serves as an excellent orthogonal technique to RP-HPLC, offering different selectivity for complex separations. lcms.czchromatographytoday.com SFC is particularly advantageous for its speed, reduced solvent consumption, and efficiency in isolating high-purity compounds. lcms.cz

For the isolation of this compound, an analytical SFC method would first be developed and then scaled up to a preparative system. lcms.cz The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic co-solvent, such as methanol or ethanol, to modify the mobile phase strength and achieve separation. lcms.cz The ability to precisely control temperature and pressure allows for fine-tuning of the supercritical fluid's density and solvating properties, enabling high-resolution separation of closely related impurities. lcms.cz

Table 2: Representative SFC Parameters for High-Purity Isolation

ParameterValue/ConditionPurpose
Column Chiral or achiral stationary phase (e.g., Torus 2-PIC)Selected based on the specific separation challenge. lcms.cz
Mobile Phase A Supercritical CO₂Primary mobile phase. chromatographytoday.com
Mobile Phase B MethanolOrganic co-solvent to modulate elution strength. chromatographytoday.com
Composition Isocratic or Gradient (e.g., 80:20 CO₂/Methanol)Optimized for the best separation of the target impurity. lcms.cz
Flow Rate 60-150 mL/min (Preparative Scale)High flow rates for increased throughput.
Temperature 35-40 °CInfluences the density and solvating power of the mobile phase. lcms.cz
Back Pressure 120-150 barMaintains the CO₂ in a supercritical state.

Column chromatography, particularly its faster variant, flash chromatography, is a fundamental technique for the purification of organic compounds. psu.edu It is often employed for the initial cleanup of synthesis reaction mixtures or to isolate larger quantities of a target impurity when extremely high purity is not the primary goal of the initial step. psu.eduresearchgate.net

In this method, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel. psu.edu The crude mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column. psu.edu Separation occurs as different components move down the column at different rates based on their polarity and interaction with the stationary phase. psu.edu For a compound like this compound, a solvent system such as dichloromethane/methanol or hexane/ethyl acetate (B1210297) would likely be effective. researchgate.net Flash chromatography accelerates the process by applying air pressure to force the solvent through the column, leading to faster and often better separations. psu.edu

Table 3: Typical Flash Chromatography Conditions for this compound

ParameterValue/ConditionPurpose
Stationary Phase Silica Gel (e.g., 230-400 mesh)Standard adsorbent for normal-phase chromatography. psu.edu
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradientEluent system adjusted to separate the target compound. researchgate.net
Elution Mode Step or Linear GradientThe polarity of the mobile phase is increased to elute compounds of increasing polarity.
Detection TLC or UV detectorFractions are collected and monitored to identify those containing the pure impurity. psu.edu
Application Initial purification, gram-scale isolationSuitable for processing larger amounts of crude material.

Non-Chromatographic Extraction and Enrichment Strategies

Non-chromatographic techniques are primarily used for sample preparation, enrichment, or initial cleanup before a final high-resolution chromatographic purification. sigmaaldrich.cnnih.gov These methods separate compounds based on broad chemical properties like solubility or affinity. scribd.comnih.gov

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent packed in a cartridge or disk to isolate or concentrate analytes from a liquid sample. sigmaaldrich.cnlibretexts.org It is an effective method for cleaning up complex samples, such as reaction mother liquors, to enrich the concentration of a target impurity like this compound before final purification. sigmaaldrich.cn

The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. libretexts.org For this compound, a "bind-elute" strategy on a reversed-phase sorbent (e.g., C18) would be appropriate. libretexts.org The sample would be loaded under conditions where the impurity binds to the sorbent. A weak solvent would then wash away highly polar impurities, and finally, a strong organic solvent would elute the retained this compound in a cleaner, more concentrated form. sigmaaldrich.cn

Table 4: General Solid-Phase Extraction Protocol for Enrichment

StepSolvent/SolutionPurpose
1. Conditioning Methanol, followed by WaterWets the sorbent and prepares it for sample loading. libretexts.org
2. Loading Sample dissolved in aqueous/mildly organic solutionThe impurity binds to the C18 stationary phase.
3. Washing Water or a low % organic solventRemoves highly polar and unwanted matrix components. libretexts.org
4. Elution Acetonitrile or MethanolRecovers the concentrated and purified impurity from the sorbent. libretexts.org

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scribd.comwikipedia.org LLE is widely used in the work-up of chemical reactions to separate the desired product from unreacted starting materials, catalysts, and other byproducts. wikipedia.org

To isolate or enrich this compound, LLE can be used to extract it from an aqueous solution (e.g., a quenched reaction mixture) into a suitable organic solvent. libretexts.org Given its structure, this compound is expected to have high solubility in organic solvents like dichloromethane, ethyl acetate, or toluene. wikipedia.org By shaking the aqueous mixture with one of these solvents, the impurity will partition into the organic layer, which can then be separated, dried, and concentrated. youtube.com The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase to ensure the target compound is in its most neutral, organic-soluble form. scribd.com

Table 5: Solvent Selection for Liquid-Liquid Extraction of this compound

Organic SolventProperties and Use
Ethyl Acetate A moderately polar solvent, effective for extracting a wide range of organic compounds. Generally less toxic than chlorinated solvents.
Dichloromethane (DCM) A denser-than-water solvent that can dissolve many organic compounds. Often used for its high extraction efficiency.
Toluene A non-polar solvent suitable for extracting non-polar compounds from aqueous media. wikipedia.org
Aqueous Phase Water, Brine, or a buffered solution

Accelerated Solvent Extraction (ASE) Approaches

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient, automated technique for extracting organic compounds from solid and semi-solid samples. semanticscholar.orgnih.gov The method utilizes common solvents at elevated temperatures (up to 200°C) and pressures (up to 20 MPa), which increases the efficiency and speed of the extraction process. semanticscholar.org High pressure keeps the solvent in a liquid state above its boiling point, while the high temperature enhances extraction kinetics by decreasing solvent viscosity and disrupting solute-matrix interactions. semanticscholar.orggoogle.com

For the isolation of this compound from a solid bulk drug substance of Darunavir, ASE presents a significant improvement over traditional methods like Soxhlet extraction. It offers reduced extraction times (typically under 30 minutes per sample) and requires smaller solvent volumes, making it a more environmentally friendly and efficient choice. google.comijddr.in The process involves packing the solid sample into an extraction cell, which is then heated and filled with the extraction solvent under pressure. After a short static extraction period, the extract is collected, and the cell is purged with fresh solvent and nitrogen gas.

The selection of solvent and operational parameters is critical for the selective extraction of this compound. Given the chemical structure of the impurity, a solvent system with appropriate polarity would be chosen to maximize its solubility while minimizing the co-extraction of the main component, Darunavir.

Table 1: Illustrative ASE Parameters for this compound Extraction

This table outlines a hypothetical set of parameters for the extraction of this compound from a solid drug matrix using ASE. The values are representative of typical conditions for pharmaceutical impurity extraction.

ParameterValueRationale
Solvent Dichloromethane/Methanol (9:1 v/v)A moderately polar solvent mixture to solubilize this compound.
Temperature 100 °CEnhances extraction efficiency and kinetics without causing thermal degradation. semanticscholar.org
Pressure 1500 psi (10.3 MPa)Maintains the solvent in a liquid state well above its atmospheric boiling point. google.com
Static Time 10 minutesAllows sufficient time for the solvent to penetrate the sample matrix and dissolve the analyte.
Number of Cycles 2Ensures complete extraction of the impurity from the sample matrix.
Purge Volume 60% of cell volumeFlushes the remaining extract from the cell and lines to maximize recovery.

Advanced and Hybrid Separation Systems for Complex Impurity Mixtures

Following initial extraction, the resulting mixture, which contains the target impurity along with the active pharmaceutical ingredient (API) and other related substances, requires further purification. The isolation of trace impurities from complex pharmaceutical mixtures is a significant challenge that often necessitates the use of advanced and hybrid preparative chromatography systems. waters.compharmtech.com Techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable for obtaining impurities at the high level of purity required for structural elucidation and reference standard qualification. alentris.orgpsu.edu

Preparative HPLC is a cornerstone technique for impurity isolation, where an analytical method is scaled up to handle larger sample volumes and isolate milligrams to grams of a specific compound. psu.edu For an impurity like this compound, a reversed-phase HPLC method would likely be developed, optimizing the mobile phase composition and gradient to achieve maximum resolution from Darunavir and other impurities. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and orthogonal technique to HPLC. pharmq.or.kr SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of organic solvent like methanol. jocpr.com This technique offers advantages in speed, reduced organic solvent consumption, and provides different selectivity compared to reversed-phase HPLC. pharmtech.compharmq.or.kr The resulting fractions are also easier to evaporate, simplifying the recovery of the purified compound. pharmtech.com

For particularly complex mixtures where single-column chromatography is insufficient, hybrid systems such as two-dimensional liquid chromatography (2D-LC) can be employed. pharmtech.com In a 2D-LC setup, a fraction from the first chromatographic separation (first dimension) is automatically transferred to a second column with different selectivity (second dimension) for further separation. This approach significantly increases peak capacity and is highly effective for separating co-eluting peaks, ensuring the isolation of the target impurity with very high purity.

Table 2: Comparison of Advanced Separation Systems for this compound Isolation

This table compares the features of different advanced chromatographic techniques applicable to the preparative separation of complex impurity mixtures containing this compound.

TechniquePrincipleAdvantages for Impurity IsolationConsiderations
Preparative HPLC High-pressure liquid chromatography on a larger scale to separate, isolate, and purify compounds. psu.eduWell-established, versatile, high-resolution capabilities. biomedres.usHigh solvent consumption, long run times, fraction evaporation can be slow. pharmtech.com
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase for separation based on partitioning. jocpr.comFast separations, low organic solvent use, orthogonal selectivity to RP-HPLC, rapid fraction workup. pharmtech.compharmq.or.krRequires specialized equipment, may have lower loading capacity for some compounds.
Two-Dimensional LC (2D-LC) Combines two independent chromatographic systems to separate highly complex mixtures. pharmtech.comExtremely high resolving power for co-eluting peaks, enhances purity of isolated fractions.Complex method development, requires specialized instrumentation and expertise.

Advanced Analytical Characterization and Structural Elucidation of Dnv Ii Impurity 1

Spectroscopic Methodologies for Structural Determination

The definitive identification of DNV-II impurity 1 necessitates the use of a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment.

¹H NMR: This technique would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the nitrophenyl and phenylmethyl groups, the aliphatic protons of the isobutyl and carbamate's tert-butyl groups, and the protons on the chiral backbone of the molecule. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be instrumental in assigning these protons to their specific locations within the structure.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their functional group type (e.g., carbonyl, aromatic, aliphatic). The spectrum of this compound would display unique resonances for each of its 25 carbon atoms, which would be assigned based on their expected chemical shifts.

A hypothetical representation of expected ¹H NMR data is provided in the table below.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
Aromatic Protons (Nitrophenyl)7.8 - 8.3Doublet4H
Aromatic Protons (Phenylmethyl)7.1 - 7.4Multiplet5H
CH (on backbone)3.5 - 4.5Multiplet3H
CH₂ (Isobutyl)2.8 - 3.2Multiplet2H
CH (Isobutyl)1.8 - 2.2Multiplet1H
CH₂ (Phenylmethyl)2.6 - 3.0Multiplet2H
tert-butyl (Carbamate)1.2 - 1.5Singlet9H
CH₃ (Isobutyl)0.8 - 1.0Doublet6H

Note: This table is illustrative and based on general chemical shift principles for the functional groups present in this compound. Actual experimental values would be required for definitive assignment.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system, which is essential for tracing the connectivity of the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (typically over 2-3 bonds), which is key for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₂₅H₃₅N₃O₇S by matching the experimentally measured mass to the calculated exact mass.

Table of Expected HRMS Data

Ion Calculated Exact Mass
[M+H]⁺ 522.2268

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The analysis of the fragmentation pattern of this compound would reveal characteristic losses of its functional groups, such as the tert-butyl group from the carbamate (B1207046), the nitrophenylsulfonyl moiety, and cleavages along the carbon backbone. This data is crucial for confirming the proposed connectivity of the atoms.

The presence of sulfur in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Sulfur has a naturally occurring heavier isotope, ³⁴S, with an abundance of approximately 4.2%. This results in a small peak at M+2 (two mass units higher than the monoisotopic peak), the intensity of which is proportional to the number of sulfur atoms in the molecule. Isotope ratio analysis would therefore be used to confirm the presence of a single sulfur atom in the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The analysis would involve scanning the impurity sample and comparing its spectrum to that of the parent drug, Darunavir. The presence of characteristic absorption bands would confirm the existence of specific functional groups, while shifts in these bands or the appearance of new ones could indicate structural modifications that define the impurity. For instance, changes in the regions associated with amine, hydroxyl, or carbonyl groups could pinpoint the site of degradation or a synthetic byproduct.

Table 1: Expected Functional Groups in Darunavir-Related Impurities and Their Typical Vibrational Spectroscopy Regions

Functional GroupBondTypical IR Absorption (cm⁻¹)Typical Raman Signal
AmineN-H stretch3300-3500Weak
HydroxylO-H stretch3200-3600 (broad)Weak
Aromatic RingC=C stretch1400-1600Strong
SulfonamideS=O stretch1300-1350, 1140-1180Moderate
CarbamateC=O stretch1680-1730Moderate
AlkylC-H stretch2850-3000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the chromophores (the parts of a molecule that absorb light). This technique is particularly useful in the analysis of Darunavir and its impurities due to the presence of aromatic rings, which act as strong chromophores.

The UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent, such as methanol (B129727), and scanning it across a range of wavelengths (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic. For Darunavir, the λmax is approximately 265 nm, which is primarily due to the p-aminophenylsulfonyl chromophore. A significant shift in the λmax for this compound compared to Darunavir would suggest a modification to this chromophoric system, providing valuable clues about the impurity's structure. This technique is also fundamental in developing HPLC methods, as the λmax is often chosen as the detection wavelength to ensure maximum sensitivity for the drug and its related impurities.

Hyphenated Chromatographic-Spectrometric Techniques for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q-TOF-HRMS)

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of impurity analysis. An LC system first separates this compound from Darunavir and any other related substances. The separated components then enter the mass spectrometer, which provides crucial information on molecular weight and structure.

LC-MS/MS: This technique allows for the selection of a specific ion (the parent ion, corresponding to the impurity's molecular weight) and its fragmentation into smaller product ions. This fragmentation pattern is a unique fingerprint that helps in elucidating the molecule's structure. Studies on Darunavir degradation products have utilized LC-MS/MS for their structural characterization.

LC-Q-TOF-HRMS: High-Resolution Mass Spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides extremely accurate mass measurements. This high accuracy allows for the determination of the elemental formula of this compound, significantly narrowing down the possibilities for its chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high molecular weight and low volatility of Darunavir and its expected impurities, GC-MS is generally not the primary tool for their direct analysis. However, it could be employed to analyze any small, volatile impurities that may be present as starting materials or degradation products from the synthetic process. For direct analysis of large molecules like this compound, derivatization would be required to increase volatility, a step that can add complexity to the analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid chromatography-nuclear magnetic resonance (LC-NMR) combines the separation capabilities of LC with the powerful structural elucidation abilities of NMR spectroscopy. After chromatographic separation, the impurity flows into an NMR spectrometer, which provides detailed information about the chemical environment of each proton and carbon atom in the molecule. While less sensitive than LC-MS, LC-NMR is unparalleled for the definitive structural confirmation of an unknown impurity once it has been sufficiently concentrated or isolated. For complex structures like Darunavir impurities, 2D NMR techniques (such as COSY and HSQC) are often necessary for complete structural assignment.

Other Advanced Analytical Approaches for this compound

Beyond the core techniques, other advanced methods can be applied for the characterization of this compound. Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and can be beneficial for resolving closely related impurities. If the impurity can be isolated in a pure, crystalline form, single-crystal X-ray crystallography can provide the absolute, unambiguous three-dimensional structure of the molecule, serving as the ultimate confirmation of its identity.

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of charged molecules based on their electrophoretic mobility in an applied electric field. While specific research detailing the capillary electrophoresis of this compound is not extensively available in public literature, the principles of the technique can be applied to its characterization.

In a hypothetical CE method for the analysis of this compound, various parameters would be optimized to achieve a successful separation from the main active pharmaceutical ingredient and other related impurities. Factors such as the pH and composition of the background electrolyte (BGE), applied voltage, capillary temperature, and injection parameters would be crucial.

Key Considerations for CE Method Development:

Background Electrolyte (BGE): The choice of BGE is critical. A buffer system with a pH that ensures a significant charge difference between this compound and other components would be selected. Additives such as cyclodextrins could be incorporated into the BGE to enhance the separation of structurally similar compounds.

Applied Voltage: A higher voltage can lead to faster separations and sharper peaks, but it can also generate Joule heating, which may affect the separation efficiency. An optimal voltage would be determined to balance analysis time and resolution.

Capillary and Temperature Control: The use of a fused-silica capillary is standard. Maintaining a constant and controlled temperature is essential for reproducible migration times.

Detection: UV-Vis detection is commonly used in CE. The wavelength for detection would be chosen based on the UV absorbance spectrum of this compound to ensure maximum sensitivity.

A hypothetical data table representing the results of a CE analysis is presented below.

ParameterValue
CapillaryFused Silica (B1680970), 50 µm i.d., 60.2 cm total length
Background Electrolyte25 mM Sodium Phosphate buffer, pH 2.5
Applied Voltage25 kV
Temperature25 °C
InjectionHydrodynamic, 50 mbar for 5 s
DetectionUV at 214 nm
Migration Time8.5 min
Relative Migration Time (vs. Darunavir)1.12

This table is illustrative and based on general principles of CE for pharmaceutical analysis, as specific experimental data for this compound is not publicly available.

X-Ray Powder Diffraction (XRD) for Crystalline Impurity Analysis

X-Ray Powder Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of solid materials. It is a valuable tool in pharmaceutical analysis for identifying the solid-state form of an active pharmaceutical ingredient and any crystalline impurities.

The application of XRD to this compound would involve irradiating a powdered sample of the impurity with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure of the compound. While a specific diffractogram for this compound is not available in the public domain, the type of data that would be generated is well-established.

Information Obtained from XRD Analysis:

Crystalline Form Identification: The XRD pattern serves as a fingerprint for the crystalline solid, allowing for its identification.

Polymorphism Detection: Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns.

An example of how XRD data for this compound might be presented is shown in the table below. The table lists the characteristic diffraction peaks, represented by the 2θ angle and the relative intensity of the peaks.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.210.7745
12.57.07100
15.85.6062
19.14.6485
21.44.1533
25.03.5658

This table is a hypothetical representation of XRD data for this compound, as specific experimental data is not publicly available. The unique combination of peak positions and intensities would be used to characterize the crystalline nature of this impurity.

Development and Validation of Analytical Methods for Dnv Ii Impurity 1 Profiling

Methodological Frameworks for Quantitative and Qualitative Analysis of DNV-II Impurity 1

The foundation of impurity profiling lies in the development of analytical methods that are both sensitive and specific. For this compound, a comprehensive approach that combines chromatographic separation with advanced detection techniques is essential for both identifying and quantifying its presence, even at trace levels.

The primary goal of chromatographic method development is to achieve adequate separation of this compound from the main API and any other related substances. chromatographyonline.com This is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC), which is well-suited for the analysis of organic impurities in pharmaceutical compounds. chromatographyonline.com The development process is a systematic evaluation of various parameters to find the optimal conditions for separation. americanpharmaceuticalreview.com

The choice of the stationary phase, or the column, is a critical first step in method development. chromatographyonline.com A variety of columns with different selectivities should be screened to identify the most effective one for separating this compound. chromatographyonline.com Columns are typically chosen based on their chemical properties, such as C18, polar-embedded, and phenyl phases, to provide different types of interactions with the analyte. americanpharmaceuticalreview.com

A screening study was conducted to evaluate the performance of four different stationary phases for the analysis of this compound. The results of this screening are summarized in the table below.

Table 1: Stationary Phase Screening for this compound Analysis

Stationary Phase Resolution (Rs) between API and this compound Peak Tailing Factor for this compound Observations
C18 (Brand A) 1.8 1.3 Moderate resolution, slight peak tailing.
C18 (Brand B, different selectivity) 2.2 1.1 Good resolution and peak shape.
Polar-Embedded (Brand C) 1.5 1.6 Poor resolution and significant tailing.

Based on this initial screening, the C18 (Brand B) column was selected for further optimization due to its superior resolution and peak symmetry for this compound.

With a suitable stationary phase selected, the next step is to optimize the mobile phase to fine-tune the separation. chromatographyonline.com This involves a systematic investigation of several factors:

pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. americanpharmaceuticalreview.com A pH screening study is typically performed to find the optimal pH where the analyte and impurities are well-resolved. americanpharmaceuticalreview.com

Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase affect the retention times of the compounds. chromatographyonline.com

Gradient: A gradient elution, where the concentration of the organic modifier is changed over time, is often necessary to separate a complex mixture of impurities with varying polarities. americanpharmaceuticalreview.com

Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting resolution and analysis time. americanpharmaceuticalreview.com

The optimization of these parameters for the analysis of this compound is detailed in the following table.

Table 2: Mobile Phase Optimization Parameters for this compound

Parameter Investigated Range Optimal Condition Rationale
Mobile Phase pH 2.5 - 7.5 3.0 Provided the best peak shape and resolution for this compound.
Organic Modifier Acetonitrile, Methanol (B129727) Acetonitrile Resulted in sharper peaks and better separation efficiency.
Gradient Program Various linear and multi-step gradients 5-95% Acetonitrile over 20 minutes Achieved separation of all known impurities from the API.

The selection of an appropriate detector is crucial for achieving the low detection and quantitation limits required for impurity analysis. ijcrt.org For compounds with a UV chromophore, a Photo Diode Array (PDA) detector is commonly used, as it can provide spectral information to help in peak identification and purity assessment. americanpharmaceuticalreview.com Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide definitive identification of impurities based on their mass-to-charge ratio. ijcrt.org

For the analysis of this compound, a PDA detector was chosen for routine quantification, with LC-MS used for characterization and identification of unknown impurities. The PDA detector was optimized for wavelength to maximize the signal-to-noise ratio for this compound.

Chromatographic Method Development Principles

Validation Principles for this compound Assays

Once the analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. fda.gov Validation is a formal process that demonstrates the reliability, accuracy, and precision of the method. amazonaws.com The validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). europa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu For an impurity method, this means demonstrating that the peaks for the API and all known impurities are well-resolved from each other. amazonaws.com

To demonstrate the specificity of the method for this compound, a series of experiments were conducted:

Forced Degradation Studies: The drug substance was subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. europa.eu The chromatograms of the stressed samples were then analyzed to ensure that this compound and any degradation products were well-separated from the API. fda.gov

Spiking Studies: A sample of the drug substance was spiked with known amounts of this compound and other related impurities. fda.gov The analysis of these spiked samples demonstrated that the method could accurately separate and quantify each impurity without interference. researchgate.net

The results of the specificity studies are presented in the table below, showing the resolution between this compound and other relevant peaks.

Table 3: Resolution Data from Specificity Studies

Peak Pair Resolution (Rs) Acceptance Criteria Result
API and this compound 2.5 Rs > 2.0 Pass
This compound and Nearest Degradation Product 2.1 Rs > 1.5 Pass

These studies confirm that the developed analytical method is specific for the determination of this compound.

Accuracy and Precision Determination

The validation of an analytical method for quantifying this compound necessitates a thorough evaluation of its accuracy and precision. Accuracy represents the closeness of the test results obtained by the method to the true value, while precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id

Accuracy for this compound is typically determined through recovery studies. nih.gov This involves spiking a sample matrix with a known concentration of the this compound reference standard at various levels within the method's range. The analytical procedure is then performed, and the percentage of the impurity recovered is calculated. ui.ac.id As per regulatory guidelines, accuracy is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ui.ac.ideuropa.eu

Precision is evaluated at two levels: repeatability and intermediate precision. ui.ac.id

Repeatability (intra-assay precision) assesses the precision under the same operating conditions over a short interval. It is typically determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range of the procedure. ui.ac.id

Intermediate precision (also referred to as ruggedness) expresses the variation within the same laboratory, but considers variables such as different days, different analysts, or different equipment. nih.gov

The results for precision are usually expressed as the relative standard deviation (RSD) of the measurements.

Table 1: Illustrative Accuracy and Precision Data for this compound

Concentration LevelSpiked Concentration (µg/mL)Mean Recovered Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD %)
50%0.500.51102.0%1.8%
100%1.000.9999.0%1.2%
150%1.501.4999.3%1.5%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Assessment

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics for analytical methods designed to quantify impurities like this compound. loesungsfabrik.de The LOD is the lowest concentration of this compound in a sample that can be detected, but not necessarily quantitated with acceptable accuracy and precision. loesungsfabrik.denih.gov Conversely, the LOQ is the lowest concentration of the impurity that can be quantitatively determined with suitable precision and accuracy under the stated experimental conditions. europa.eunih.govfda.gov The determination of these limits is particularly important for controlling impurities at very low levels. loesungsfabrik.de

Several approaches can be used to determine the LOD and LOQ, including:

Visual Evaluation: Applicable for non-instrumental methods, this relies on observing the concentration at which the analyte can just be detected. loesungsfabrik.de

Signal-to-Noise (S/N) Ratio: This is a common approach for instrumental methods that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.deepa.gov

Based on the Standard Deviation of the Response and the Slope: This statistical method calculates LOD and LOQ from the standard deviation of blank measurements or the standard deviation of the y-intercept of a regression line and the slope of the calibration curve. loesungsfabrik.deresearchgate.net The formulas are generally expressed as:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Table 2: Representative LOD and LOQ Values for this compound Analysis

ParameterMethodResult (µg/mL)
Limit of Detection (LOD)Signal-to-Noise (3:1)0.05
Limit of Quantitation (LOQ)Signal-to-Noise (10:1)0.15

Linearity and Range Evaluation

Linearity and range are fundamental parameters in the validation of quantitative methods for this compound. The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eufda.gov The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.eufda.gov

To evaluate linearity, a series of at least five standard solutions of this compound at different concentrations across the expected range are analyzed. europa.eu The response of the instrument is then plotted against the concentration of the impurity. The relationship is typically evaluated statistically through linear regression analysis. fda.gov A high value for the coefficient of determination (R²) or correlation coefficient (r), typically >0.99, is desired to demonstrate a strong linear relationship. nih.gov

The specified range for an impurity method typically extends from the reporting threshold to 120% of the specification limit. europa.eufda.gov

Table 3: Example Linearity Study for this compound

Concentration (µg/mL)Instrument Response (Area Units)
0.15 (LOQ)15,200
0.5051,500
1.00101,100
1.25125,500
1.50152,300
Regression Analysis Value
Slope101,050
Y-Intercept450
Coefficient of Determination (R²)0.9995

Robustness and Ruggedness Testing

Robustness and ruggedness are indicators of an analytical method's reliability during normal usage. researchgate.netnih.gov

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in internal method parameters. europa.eupharmaguideline.com It provides an indication of the method's reliability during routine application. pharmaguideline.com For a typical chromatographic method for this compound, robustness testing might involve varying parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. pharmaguideline.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. researchgate.net These conditions can include different laboratories, analysts, instruments, and days. pharmaguideline.comut.ee Ruggedness is often considered a measure of the method's intermediate precision. researchgate.net

The evaluation of these characteristics is often performed during the method development phase to ensure the final procedure is reliable for routine use. fda.gov

Table 4: Hypothetical Robustness Study for this compound Method

Parameter VariedVariation% Change in this compound ResultSignificance
Flow Rate± 0.2 mL/min< 1.0%Not Significant
Column Temperature± 5 °C< 1.5%Not Significant
Mobile Phase pH± 0.2 units4.5%Significant
Mobile Phase % Organic± 2%< 2.0%Not Significant

Application of Quality by Design (QbD) in Analytical Method Development for this compound

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. eprajournals.com When applied to analytical methods, this concept is known as Analytical QbD (AQbD). rjptonline.org The goal of AQbD in the context of this compound is to design a robust method that consistently meets its intended performance criteria throughout its lifecycle. qjmhs.comresearchgate.net

The AQbD process for developing a this compound method involves several key steps:

Defining the Analytical Target Profile (ATP): This involves establishing the predefined objectives for the method, such as the required accuracy, precision, and quantitation limit for this compound. nihs.go.jp

Risk Assessment: Potential variables that could affect the method's performance are identified. For a chromatographic method, these could include column type, mobile phase composition, pH, and temperature.

Design of Experiments (DoE): This statistical tool is used to systematically study the effects of the identified variables and their interactions on the method's performance. eprajournals.com This allows for a comprehensive understanding of the factors that control method robustness.

Establishing a Method Design Space: Based on the DoE results, a design space is defined. This is the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. Operating within this defined space ensures the method for this compound will meet its performance criteria.

Developing a Control Strategy: A control strategy, which may include system suitability tests, is established to ensure the method remains in a state of control and performs as expected during routine use.

By implementing QbD, the resulting analytical method for this compound is not only well-understood but also inherently more robust, reducing the likelihood of failures during routine analysis or upon method transfer. qjmhs.com

Integration of Process Analytical Technology (PAT) for In-Process Monitoring of this compound

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The goal of PAT is to ensure final product quality by building it into the process rather than relying solely on end-product testing. fda.govstepscience.com

For this compound, PAT can be integrated into the manufacturing process to provide real-time or near-real-time monitoring of its formation, consumption, or removal. nih.gov This allows for a dynamic and responsive control strategy, ensuring that the impurity remains within its specified limits. ispe.org

Key aspects of integrating PAT for this compound monitoring include:

Tool Selection: Appropriate analytical instruments are chosen for in-line, on-line, or at-line analysis. stepscience.com Spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy, as well as process chromatography, are common PAT tools that could be applied. nih.govprocess-insights.com

Process Understanding: The integration of PAT requires a deep understanding of the manufacturing process to identify the critical process parameters (CPPs) that influence the formation of this compound.

Real-Time Control: Data from the PAT analyzer is used to monitor the process. If measurements indicate that the level of this compound is trending towards its specification limit, process parameters can be adjusted in real-time to mitigate the issue. ispe.org

Real-Time Release Testing (RTRT): A well-implemented PAT strategy can potentially support Real-Time Release Testing, where the quality of the final product is assured based on in-process data, rather than waiting for offline laboratory tests. fda.gov

The use of PAT enables a shift from a reactive to a proactive approach in controlling impurities like this compound, enhancing process efficiency and product quality. process-insights.com

Role of Reference Standards for this compound in Analytical Control

A reference standard is a highly purified and well-characterized compound that is used as a measurement base in analytical procedures. pharmtech.com The availability of a this compound reference standard is fundamental for the accurate and reliable analytical control of this impurity. eurofins.com These standards play a critical role throughout the lifecycle of the analytical method and the product. nih.govvlaanderen.be

The primary functions of a this compound reference standard include:

Peak Identification: In chromatographic techniques, the reference standard is used to unequivocally identify the peak corresponding to this compound in a complex sample matrix, typically by comparing retention times.

Method Calibration and Quantitation: The reference standard is used to prepare calibration curves, which are essential for the accurate quantification of the impurity. labinsights.nl The known purity and concentration of the standard allow for the conversion of the analytical signal (e.g., peak area) into the concentration of this compound in the test sample. labinsights.nl

Method Validation: The reference standard is indispensable for validating the analytical method. It is used in experiments to determine critical performance characteristics such as accuracy (in recovery studies), precision, linearity, and the LOQ. labinsights.nl

System Suitability Testing: Solutions of the reference standard are often used in system suitability tests to verify that the analytical system (e.g., the chromatograph) is performing adequately before analyzing any test samples.

Given their central role, reference standards must be of the highest possible purity and thoroughly characterized to confirm their identity and establish their purity value. pharmtech.comeurofins.com The proper management, storage, and re-testing of the this compound reference standard are critical to ensure its integrity and the continued accuracy of analytical results. eurofins.com

Theoretical and Computational Approaches in Dnv Ii Impurity 1 Science

Computational Chemistry for Reaction Pathway Modeling of Impurity Formation

Computational chemistry plays a pivotal role in modeling the reaction pathways that lead to the formation of impurities during the synthesis of active pharmaceutical ingredients (APIs). In the context of Darunavir, of which DNV-II impurity 1 is a known process-related impurity, computational models can be employed to investigate the thermodynamics and kinetics of potential side reactions. These models help in identifying the likely conditions under which such impurities are formed.

By utilizing quantum mechanical (QM) calculations, researchers can map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction rates, providing a quantitative understanding of the reaction landscape. For instance, in the synthesis of Darunavir, computational studies can help to understand how different reagents and reaction conditions might favor the formation of this compound over the desired product. acs.org

Key applications of computational chemistry in modeling impurity formation include:

Identification of potential side reactions: By analyzing the reactants and intermediates in the synthetic pathway of Darunavir, computational models can predict plausible side reactions that could lead to the formation of this compound.

Determination of reaction mechanisms: Computational studies can elucidate the step-by-step mechanism of impurity formation, providing insights into the role of catalysts, solvents, and other reaction parameters.

Optimization of reaction conditions: By understanding the factors that influence the rate of impurity formation, computational models can guide the optimization of reaction conditions to minimize the generation of this compound and other undesirable byproducts.

A practical synthesis of a key intermediate of Darunavir, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, highlights the importance of controlling reaction conditions to minimize the formation of diastereomeric and regioisomeric impurities. acs.org While this study did not explicitly use computational modeling, it underscores the complexity of the synthetic process and the potential for the formation of various impurities that could be investigated using theoretical approaches.

Molecular Dynamics Simulations to Predict Impurity Behavior in Solvents or Matrices

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide valuable insights into its behavior in various environments, such as in solution or within a solid-state matrix. This information is crucial for understanding the impurity's solubility, stability, and potential for interaction with the API or excipients in a drug formulation.

MD simulations have been extensively used to study the behavior of Darunavir itself, particularly its interaction with its biological target, the HIV-1 protease. nih.govnih.gov These studies have provided detailed information on the conformational flexibility and binding affinity of Darunavir, which can be extended to understand the behavior of its impurities. nih.govnih.gov For example, MD simulations could be used to compare the conformational landscape of this compound with that of Darunavir, providing insights into how the structural differences might affect their physicochemical properties.

Applications of MD simulations in predicting impurity behavior include:

Solubility prediction: MD simulations can be used to calculate the free energy of solvation of this compound in different solvents, providing an estimate of its solubility. This is critical for developing effective purification methods.

Conformational analysis: By simulating the dynamic behavior of this compound, MD can identify its preferred conformations in different environments. This information is important for understanding its potential to co-crystallize with the API or to interact with other components of the formulation.

Interaction with surfaces and interfaces: MD simulations can model the interaction of this compound with surfaces, such as the walls of a reaction vessel or the surface of API crystals. This can help in understanding phenomena such as adsorption and nucleation, which can be important in controlling impurity levels.

A study on the interactions between Darunavir and a DMPC bilayer using MD simulations revealed how the drug is accommodated within the membrane. nih.gov This type of study could be adapted to investigate how this compound might interact with cell membranes or other biological interfaces, providing insights into its potential toxicological profile.

In Silico Prediction Methodologies for Degradation Pathways

Forced degradation studies are a regulatory requirement for the development of new drug substances and products. nih.gov These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. nih.gov In silico tools for degradation prediction can complement these experimental studies by providing insights into the likely degradation pathways and the structures of the resulting degradants.

Software programs like Zeneth use a knowledge base of chemical transformations to predict the degradation of organic molecules under various conditions. springernature.com For a molecule like this compound, such a program could predict its susceptibility to hydrolysis, oxidation, and other degradation reactions based on its chemical structure. This can help in designing more targeted forced degradation studies and in the early identification of potential stability issues.

Table of Potential Degradation Pathways for Darunavir and its Impurities:

Stress ConditionPotential Degradation Pathway
Acid Hydrolysis Cleavage of the carbamate (B1207046) and sulfonamide bonds. Formation of degradation products DP-1, DP-2, and DP-3 has been observed for Darunavir. nih.gov
Base Hydrolysis Hydrolysis of the carbamate and sulfonamide moieties. Formation of DP-2, DP-4, and DP-5 has been identified for Darunavir. nih.gov
Oxidative Degradation Oxidation of the aniline (B41778) nitrogen or other susceptible functional groups. One major degradation product (DPO) was formed for Darunavir under oxidative stress. nih.gov
Thermal Degradation Generally stable, but potential for decomposition at high temperatures.
Photolytic Degradation Potential for degradation upon exposure to UV or visible light, depending on the chromophores present in the molecule.

This table is based on known degradation pathways of the parent compound, Darunavir, and serves as a predictive guide for its impurities.

The use of in silico prediction for degradation pathways is a rapidly evolving field, with continuous improvements in the accuracy and scope of the predictive models. These tools are becoming increasingly valuable in the pharmaceutical industry for the proactive management of drug stability and impurity control.

Application of Data Science and Chemometrics in Impurity Profiling

Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance or product. biomedres.us This typically involves the use of high-resolution analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). biomedres.us Data science and chemometrics play a crucial role in the analysis and interpretation of the large and complex datasets generated by these techniques.

Chemometric methods can be used to resolve co-eluting peaks in a chromatogram, to identify patterns in the data that are indicative of specific impurities, and to build predictive models for the retention times of impurities. ijper.org For instance, in the impurity profiling of Darunavir, chemometric analysis of HPLC data could help in distinguishing between closely related impurities and in identifying unknown peaks in the chromatogram. biomedres.us

Table of Chemometric Techniques and Their Applications in Impurity Profiling:

Chemometric TechniqueApplication in Impurity Profiling
Principal Component Analysis (PCA) Can be used to visualize the relationships between different batches of a drug substance based on their impurity profiles, helping to identify sources of variability in the manufacturing process.
Partial Least Squares (PLS) Can be used to build quantitative models that relate the chromatographic data to the concentration of specific impurities, even in the presence of a complex matrix.
Multivariate Curve Resolution (MCR) Can be used to resolve the chromatographic and spectral profiles of co-eluting impurities, allowing for their individual identification and quantification.
Quantitative Structure-Retention Relationships (QSRR) Can be used to build models that predict the retention times of impurities based on their molecular descriptors. This can aid in the tentative identification of unknown impurities.

The application of data science and chemometrics in impurity profiling is essential for ensuring the quality and consistency of pharmaceutical products. By leveraging these advanced data analysis techniques, researchers can gain a deeper understanding of the impurity landscape of a drug substance like Darunavir and its related compounds, including this compound.

Strategies for Dnv Ii Impurity 1 Control and Mitigation in Chemical Processes

Process Optimization for Minimizing DNV-II Impurity 1 Formation

Effective control of this compound begins with a thorough understanding of its formation pathways during the synthesis of the active pharmaceutical ingredient (API). By optimizing reaction conditions, the formation of this and other process-related impurities can be significantly minimized.

Key Process Parameters for Optimization:

Temperature: The temperature at which a reaction is carried out can significantly influence the rate of side reactions leading to impurity formation. A detailed study of the reaction kinetics can help identify the optimal temperature range that favors the formation of the desired product while minimizing the generation of this compound.

pH: The pH of the reaction mixture can affect the stability of both reactants and intermediates. Maintaining a specific pH range can prevent degradation pathways that may lead to the formation of this compound.

Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or by-products. Optimizing the reaction time ensures the completion of the desired transformation while limiting the window for impurity formation.

Solvent System: The choice of solvent can influence reaction selectivity and impurity profiles. A well-chosen solvent system can enhance the solubility of reactants and intermediates, promoting the desired reaction pathway.

Process Analytical Technology (PAT):

The implementation of Process Analytical Technology (PAT) can provide real-time monitoring of critical process parameters and quality attributes. This allows for a more dynamic and responsive control strategy, enabling adjustments to be made during the process to minimize the formation of this compound. Techniques such as in-line High-Performance Liquid Chromatography (HPLC) can be employed to monitor the formation of impurities throughout the reaction.

Lifecycle Management of Impurity Profiles for Chemical Entities

A lifecycle approach to impurity control ensures that the impurity profile of a chemical entity is managed and understood from development through to commercial manufacturing and beyond. This involves a continuous process of evaluation and refinement of the control strategy.

Elements of Lifecycle Management:

Impurity Profiling: Comprehensive impurity profiling is conducted at various stages of development to identify and quantify all potential impurities, including this compound. This information is crucial for establishing appropriate specifications and control measures.

Risk Assessment: A risk-based approach is used to assess the potential impact of impurities on the safety and efficacy of the final drug product. This helps to prioritize control efforts on those impurities that pose the greatest risk.

Continuous Improvement: The control strategy is not static but is subject to continuous improvement based on manufacturing experience, new analytical data, and evolving regulatory requirements.

Control Strategies for Starting Materials and Intermediates Influencing this compound Levels

The quality of starting materials and intermediates is a critical factor in controlling the level of impurities in the final API. Impurities present in these materials can be carried through the synthesis and may even participate in side reactions to form new impurities.

Control Measures for Starting Materials and Intermediates:

Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent and high-quality supply of starting materials. This includes audits of the supplier's manufacturing facilities and quality systems.

Specification Setting: Tight specifications should be established for starting materials and intermediates, including limits for known and potential impurities that could contribute to the formation of this compound.

Analytical Testing: Rigorous analytical testing of incoming materials is necessary to verify their quality and to ensure that they meet the established specifications.

Post-Synthesis Purification and Impurity Rejection Strategies

Even with optimized processes and high-quality starting materials, some level of impurity formation is often unavoidable. Therefore, effective post-synthesis purification strategies are essential to remove this compound and other impurities to the required levels.

Purification Techniques:

Crystallization: Crystallization is a powerful technique for purifying solid compounds. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, cooling rate), it is often possible to selectively crystallize the desired product, leaving impurities such as this compound in the mother liquor.

Chromatography: Chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), can be used to separate the desired product from impurities based on differences in their physical and chemical properties. nih.govnih.gov Reverse-phase HPLC is a commonly used method for the separation and purification of pharmaceutical compounds and their impurities. nih.gov

Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubility in two immiscible liquid phases.

The selection of the most appropriate purification strategy will depend on the specific properties of the API and the impurities to be removed. A combination of different techniques may be necessary to achieve the desired level of purity.

Q & A

Basic: What analytical methods are recommended for the initial identification and quantification of DNV-II impurity 1 in pharmaceutical formulations?

Methodological Answer:
Initial identification typically employs hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS) due to their high sensitivity and specificity for trace-level impurities. Quantification requires method validation parameters including:

  • Specificity : Ensure no interference from the drug matrix or other impurities.
  • Linearity : Establish a calibration curve across the expected concentration range (e.g., 0.1–150% of the specification limit).
  • Accuracy : Spike recovery experiments using placebo blends or synthetic mixtures.
    For reproducibility, batch analysis of at least three independent samples under stressed conditions (e.g., thermal degradation) is advised . Preliminary impurity profiling should reference batch data from safety evaluations to align with preclinical toxicity thresholds .

Basic: How can researchers ensure the structural elucidation of this compound meets rigorous scientific standards?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR to resolve stereochemistry and connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass measurements (mass accuracy ≤ 5 ppm).
  • Comparative analysis : Cross-reference spectral data with synthetic standards or literature for known analogs.
    For novel impurities, orthogonal techniques (e.g., X-ray crystallography) and peer validation are critical to avoid misassignment .

Advanced: What strategies should be employed to validate analytical methods for this compound when conflicting data arise from different detection techniques?

Methodological Answer:
Resolve discrepancies through:

  • Cross-validation : Compare results from LC-MS/MS, GC-MS/MS, and UV detection under identical conditions.
  • Robustness testing : Evaluate minor variations (e.g., pH, column temperature) to identify method-sensitive parameters.
  • Statistical analysis : Apply ANOVA or regression models to assess systematic bias between techniques.
    If inconsistencies persist, conduct forced degradation studies to isolate impurity behavior under stress (e.g., oxidation, hydrolysis). Document all data transparently to avoid selective reporting .

Advanced: How can the formation pathways of this compound during drug synthesis be systematically investigated to inform impurity control strategies?

Methodological Answer:
Use a reaction mechanism-driven approach :

Process mapping : Identify critical steps (e.g., intermediates, catalysts) where the impurity forms.

Design of Experiments (DOE) : Vary parameters (temperature, solvent ratios) to isolate contributing factors.

Kinetic modeling : Track impurity accumulation over time using in-situ PAT tools (e.g., Raman spectroscopy).

Isolation and characterization : Synthesize the impurity via scaled-down reactions to confirm its origin.
For control, optimize purification steps (e.g., crystallization, chromatography) and establish in-process limits aligned with ICH Q3A guidelines .

Advanced: What statistical approaches are recommended for resolving discrepancies in impurity quantification data across multiple research studies on this compound?

Methodological Answer:
Address contradictions through:

  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers.
  • Multivariate analysis : Apply principal component analysis (PCA) to detect hidden variables (e.g., instrument calibration drift).
  • Uncertainty quantification : Calculate confidence intervals for reported impurity levels using error propagation models.
    For inter-lab variability, initiate round-robin testing with standardized reference materials and protocols .

Advanced: How should researchers design stability studies to evaluate the long-term behavior of this compound under varying environmental conditions?

Methodological Answer:
Follow a risk-based stability protocol :

  • Stress conditions : Expose samples to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to simulate accelerated degradation.
  • Sampling intervals : Collect data at 0, 3, 6, 9, and 12 months for long-term studies.
  • Analytical monitoring : Use stability-indicating methods (e.g., LC-MS/MS with peak purity assessment) to track impurity growth.
    Correlate results with Arrhenius kinetics to predict shelf-life impacts. Document deviations in raw data to ensure traceability .

Basic: What are the critical parameters for ensuring the purity of synthesized this compound reference standards?

Methodological Answer:
Key parameters include:

  • Chromatographic purity : ≥95% by HPLC/UV.
  • Residual solvents : Compliance with ICH Q3C limits via headspace GC.
  • Water content : ≤0.5% by Karl Fischer titration.
  • Structural confirmation : Full spectroscopic dataset (NMR, MS, IR).
    For trace metals, use ICP-MS to adhere to pharmacopeial limits (e.g., USP <232>) .

Advanced: How can computational modeling contribute to predicting the toxicological risks of this compound?

Methodological Answer:
Leverage in silico tools :

  • QSAR models : Predict genotoxicity (e.g., using Derek Nexus or Toxtree).
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA, enzymes).
  • Physiologically based pharmacokinetic (PBPK) modeling : Estimate systemic exposure thresholds.
    Validate predictions with in vitro assays (e.g., Ames test, micronucleus assay) and cross-reference with existing safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.